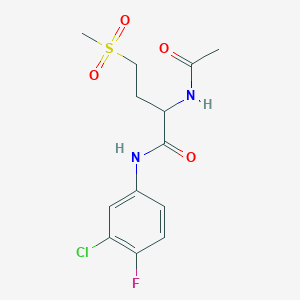![molecular formula C23H13F6NO B2602836 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-91-2](/img/structure/B2602836.png)
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Nonlinear Optical (NLO) Properties
Quinoline and its derivatives have been extensively studied for their exciting perspectives in biological and nonlinear optical (NLO) research. Through experimental and computational studies, novel arylated quinolines have shown significant NLO properties, indicating potential uses in technology-related applications. The synthesized compounds exhibit enormous molecular stability due to hyperconjugative interactions and electron donating capabilities, making them excellent candidates for NLO applications (Khalid et al., 2019).
Fluorescent Chemosensors
Quinoline derivatives have been synthesized and used as fluorescent sensors for the recognition of specific ions by colorimetry/fluorescence. These compounds exhibit strong fluorescence upon coordination with targeted ions, demonstrating their potential as reversible and visible colorimetric/fluorescent chemosensors with large Stoke's shifts. This application is critical for environmental monitoring, biological imaging, and the development of diagnostic tools (Zhao et al., 2014).
Polymer Electrolytes for Fuel Cells
Quinoline-based monomers have been synthesized and polymerized to create linear aromatic polyethers as polymer electrolytes for high-temperature polymer electrolyte membrane fuel cells (HT-PEM FCs). These wholly aromatic crosslinked polymeric electrolyte membranes show enhanced chemical and mechanical properties, high conductivity values, and promising performance at elevated temperatures, indicating their potential for energy conversion applications (Kallitsis et al., 2018).
Antimicrobial and Antioxidant Activities
Research on quinoline analogues has also explored their antimicrobial and antioxidant activities. The synthesis of new quinoline derivatives has demonstrated significant potential in combating various bacterial and fungal pathogens. Some compounds exhibit excellent radical scavenger properties, suggesting their usefulness in developing new antimicrobial and antioxidant agents (Bhosale et al., 2013).
Excited-state Intramolecular Proton Transfer (ESIPT)
Quinoline derivatives have been synthesized and their photophysical properties studied, revealing dual emissions (normal emission and ESIPT emission) with large Stokes shifts. These properties are influenced by solvent polarity, indicating the derivatives' potential applications in photophysical and photochemical studies (Padalkar & Sekar, 2014).
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCBDGUOJBXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)
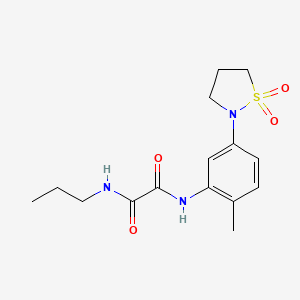
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
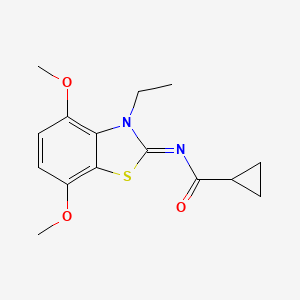

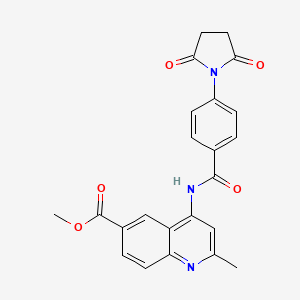


![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
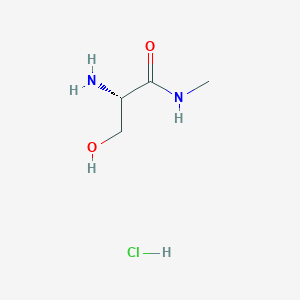
![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)

